N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Overview
Description
N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H30Cl2N2O and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Process Development
A study by Hashimoto et al. (2002) outlined the efficient synthesis of a key intermediate for the CCR5 antagonist TAK-779, which relates closely to the chemical structure . The process involves reductive alkylation and alkylation steps, yielding a high yield from commercially available reagents (Hashimoto et al., 2002).
Synthesis and Transformations
Arutyunyan et al. (2017) focused on the condensation of related chemical structures with aromatic aldehydes and ketones, followed by subsequent reductions. This study highlights the potential of such compounds in the synthesis of secondary amines (Arutyunyan et al., 2017).
Development of Novel Heterocyclic Amino Acids
Matulevičiūtė et al. (2021) described the synthesis of novel heterocyclic amino acids using related chemical structures. This research emphasizes the utility of these compounds in developing chiral building blocks for further pharmaceutical applications (Matulevičiūtė et al., 2021).
Metal Complexes and Ligand Decomposition
Cubanski et al. (2013) explored the preparation of metal complexes using pyrazole-based ligands similar to the compound . This study provides insights into the potential use of such compounds in the field of coordination chemistry and metallurgy (Cubanski et al., 2013).
Synthesis for Potential Therapeutic Applications
Studies like the one conducted by Agekyan et al. (2015) demonstrate the synthesis of diamides based on related chemical structures, hinting at their potential in developing new therapeutic agents (Agekyan et al., 2015).
Chemical Synthesis and Characterization
Further research, such as that by Skladchikov et al. (2012), focuses on the synthesis and characterization of compounds structurally similar to N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, providing a foundation for understanding their properties and potential applications (Skladchikov et al., 2012).
properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-2-piperidin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-16(12-13-6-10-17-11-7-13)9-5-14-4-2-3-8-15-14;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYCEZHYYJAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CC2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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